N-((2-Methylpropoxy)methyl)methacrylamide
Overview
Description
N-((2-Methylpropoxy)methyl)methacrylamide is an organic compound with the molecular formula C9H17NO2. It is a monomer used in the synthesis of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylpropoxy)methyl)methacrylamide typically involves the reaction of methacryloyl chloride with 2-methylpropoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methylpropoxy)methyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers and copolymers.
Hydrolysis: It can hydrolyze under acidic or basic conditions to form methacrylic acid and 2-methylpropoxyamine.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methylpropoxyamine.
Substitution: Substituted methacrylamides.
Scientific Research Applications
N-((2-Methylpropoxy)methyl)methacrylamide has a wide range of applications in scientific research:
Materials Science: Used in the development of high-performance materials such as adhesives, coatings, and composites.
Biotechnology: Used in the synthesis of hydrogels for drug delivery, tissue engineering, and wound healing.
Pharmaceuticals: Used in the development of stimuli-responsive polymers for sensors, actuators, and smart materials.
Mechanism of Action
The mechanism of action of N-((2-Methylpropoxy)methyl)methacrylamide is not well understood. it is believed to interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can result in changes in the conformation and function of the macromolecules, leading to various biological effects.
Comparison with Similar Compounds
N-((2-Methylpropoxy)methyl)methacrylamide can be compared with other similar compounds such as:
N-(2-Hydroxypropyl)methacrylamide: Used in drug delivery systems and has thermally responsive properties.
N-(3-Aminopropyl)methacrylamide: Used in the fabrication of polymers for drug and gene delivery.
This compound is unique due to its specific structural features that allow for the formation of polymers with distinct properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropoxymethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)5-12-6-10-9(11)8(3)4/h7H,3,5-6H2,1-2,4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYISXLZCIVDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCNC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196524 | |
Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-27-0 | |
Record name | N-(Isobutoxymethyl)methacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4548-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2-Methylpropoxy)methyl)methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-methylpropoxy)methyl]methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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